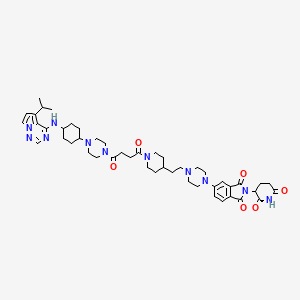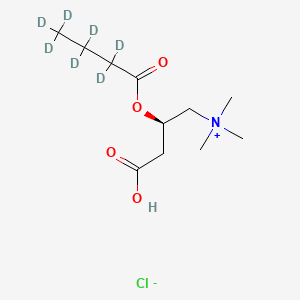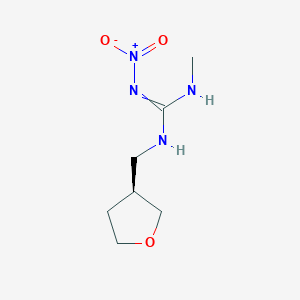
3-Dehydroxy Chlorthalidone-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dehydroxy Chlorthalidone-D4 is a deuterium-labeled analog of 3-Dehydroxy Chlorthalidone. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dehydroxy Chlorthalidone-D4 typically involves the deuteration of 3-Dehydroxy Chlorthalidone. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents. The reaction conditions often require controlled temperatures and pressures to ensure the efficient incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Dehydroxy Chlorthalidone-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can regenerate the non-deuterated form .
Scientific Research Applications
3-Dehydroxy Chlorthalidone-D4 has several scientific research applications, including:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Helps in understanding metabolic pathways and enzyme interactions.
Medicine: Assists in drug development by providing insights into pharmacokinetics and drug metabolism.
Industry: Utilized in the production of deuterated drugs and other compounds for research purposes
Mechanism of Action
The mechanism of action of 3-Dehydroxy Chlorthalidone-D4 is similar to that of its non-deuterated counterpart. It primarily acts by inhibiting carbonic anhydrase, an enzyme involved in the regulation of acid-base balance and fluid secretion. This inhibition leads to diuretic and antihypertensive effects. The deuterium substitution can alter the pharmacokinetic and metabolic profiles, potentially enhancing the compound’s stability and efficacy .
Comparison with Similar Compounds
3-Dehydroxy Chlorthalidone: The non-deuterated analog.
Chlorthalidone: A widely used diuretic and antihypertensive agent.
Hydrochlorothiazide: Another diuretic with similar pharmacological effects
Uniqueness: 3-Dehydroxy Chlorthalidone-D4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic studies .
Properties
Molecular Formula |
C14H11ClN2O3S |
|---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
2-chloro-5-(4,5,6,7-tetradeuterio-3-oxo-1,2-dihydroisoindol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H11ClN2O3S/c15-11-6-5-8(7-12(11)21(16,19)20)13-9-3-1-2-4-10(9)14(18)17-13/h1-7,13H,(H,17,18)(H2,16,19,20)/i1D,2D,3D,4D |
InChI Key |
NPCMXXHTULKTQS-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(NC2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C(NC2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-[Hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12418586.png)


![[4-[5-amino-6-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B12418601.png)







